2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry. The structure of this compound consists of a pyrrolidine-2,5-dione core attached to a 2-isopropoxybenzoate moiety, making it a hybrid molecule with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl derivatives with 2-isopropoxybenzoic acid. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the precise control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity of the final product. Purification steps like recrystallization or chromatography are employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol or ammonia in ethanol at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential anticonvulsant and analgesic properties.
Biological Studies: Used as a probe to study enzyme inhibition and receptor binding in biochemical assays.
Industrial Applications: Employed in the synthesis of other bioactive compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate involves its interaction with specific molecular targets such as ion channels and enzymes. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which contributes to its anticonvulsant activity. Additionally, it may act as an allosteric modulator of certain receptors, enhancing their activity .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid compound with anticonvulsant properties.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Known for its antimicrobial and anticancer activities.
(2,5-Dioxopyrrolidin-1-yl) 4-(N-phenylanilino)benzoate: Studied for its potential as an analgesic and anti-inflammatory agent.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate stands out due to its unique combination of a pyrrolidine-2,5-dione core with an isopropoxybenzoate moiety, which imparts distinct pharmacological properties. Its ability to modulate ion channels and receptors makes it a valuable compound for further research in medicinal chemistry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-9(2)19-11-6-4-3-5-10(11)14(18)20-15-12(16)7-8-13(15)17/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSWXYPEGBBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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